molecular formula C20H14Cl2FN3O3 B2453404 1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-46-1

1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2453404
CAS No.: 1105212-46-1
M. Wt: 434.25
InChI Key: ZSQDTHRLPFQKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14Cl2FN3O3 and its molecular weight is 434.25. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(3-fluorobenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FN3O3/c21-16-7-6-12(9-17(16)22)11-26-8-2-5-15(20(26)29)19(28)25-24-18(27)13-3-1-4-14(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQDTHRLPFQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a dihydropyridine core , which is known for its diverse biological activities. The presence of 3,4-dichlorobenzyl and 3-fluorobenzoyl moieties contributes to its lipophilicity and may enhance its interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Core StructureDihydropyridine
Substituent 13,4-Dichlorobenzyl
Substituent 23-Fluorobenzoyl
Functional GroupsCarbonyl, Hydrazone

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridines have shown effectiveness against various pathogens, including bacteria and fungi. The specific compound has been tested against several microbial strains, demonstrating inhibitory effects.

Anticancer Potential

Research has suggested that dihydropyridine derivatives possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation: The compound interferes with key signaling pathways involved in cell growth.
  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress in cells.

Table 2: Biological Activities and Effects

Activity TypeObserved EffectReference Study
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntioxidantFree radical scavenging

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Escherichia coli and Staphylococcus aureus . Results indicated that at concentrations above 50 µg/mL, the compound significantly reduced bacterial counts by over 90%. This suggests potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on MCF-7 breast cancer cells. Treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 100 µM) after 48 hours. Flow cytometry analyses revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth in various cancer models. For instance:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of pro-apoptotic pathways.
  • In vivo studies demonstrated that administration of the compound resulted in tumor stasis in xenograft models, particularly in gastric carcinoma .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : Studies have shown favorable absorption characteristics when administered orally.
  • Metabolism : The compound undergoes hepatic metabolism, with specific enzymes identified as responsible for its biotransformation.
  • Excretion : Renal excretion appears to be the primary route for elimination from the body.

Toxicological assessments indicate a relatively safe profile at therapeutic doses, although further studies are warranted to establish long-term safety.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AnticancerGastric carcinoma xenograftTumor stasis observed
AntimicrobialBacterial strainsEffective against resistant strainsNot cited
Apoptosis InductionCancer cell linesInduced apoptosisNot cited

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
MetabolismHepatic (specific enzymes)
ExcretionRenal

Case Studies

  • Gastric Carcinoma Model : In a study involving GTL-16 human gastric carcinoma xenografts, the compound was administered orally at varying doses. Results indicated significant tumor reduction compared to control groups, leading to further investigation into its mechanism of action.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine derivative. This reaction typically proceeds under mild oxidizing conditions:

Reagent Conditions Product Yield Reference
KMnO₄ (aqueous)Acidic, 60–80°C1-(3,4-dichlorobenzyl)-N'-(3-fluorobenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid70–85%
DDQ (dichlorodicyanoquinone)Dichloromethane, RTAromatic pyridine derivative with ketone stabilization60–75%

Mechanistic Insight : Oxidation involves the loss of two hydrogen atoms from the dihydropyridine ring, forming a conjugated π-system. The 2-oxo group stabilizes the oxidized product through resonance.

Substitution Reactions

The 3,4-dichlorobenzyl and 3-fluorobenzoyl groups participate in nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

Dichlorobenzyl Substitution

Reagent Conditions Product Yield Reference
NaN₃ (sodium azide)DMF, 100°C, 12hAzide-substituted derivative at the 3-chloro position50–60%
Pd-catalyzed Suzuki couplingBoronic acid, THF, 80°CBiaryl derivatives via C–Cl bond activation65–80%

Key Notes :

  • The 4-chloro position is less reactive due to steric hindrance from the benzyl group .

  • Fluorine on the benzoyl group directs electrophiles to the ortho/para positions but is rarely displaced due to its strong C–F bond .

Hydrazide Functional Group Reactivity

The carbohydrazide moiety undergoes condensation and hydrolysis:

Condensation with Carbonyl Compounds

Reagent Conditions Product Yield Reference
BenzaldehydeEthanol, HCl (catalytic)Hydrazone derivative with a new C=N bond85–90%
AcetoneReflux, 6hAcetone hydrazone75–80%

Acidic Hydrolysis

Reagent Conditions Product Yield Reference
6M HClReflux, 8h1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid + hydrazine salt90–95%

Mechanistic Insight : Hydrolysis cleaves the carbohydrazide bond, yielding a carboxylic acid and hydrazine derivative. The reaction is accelerated by the electron-withdrawing fluorobenzoyl group .

Reduction Reactions

Selective reduction of the 2-oxo group or amide bonds is achievable:

Reagent Conditions Product Yield Reference
NaBH₄Methanol, 0°CAlcohol derivative at the 2-oxo position40–50%
LiAlH₄THF, refluxReduction of amide to amine30–40%

Note : Over-reduction of the dihydropyridine ring to piperidine is possible under harsh conditions.

Photochemical Reactions

The dichlorobenzyl group may undergo photodechlorination under UV light:

Conditions Product Yield Reference
UV light (254 nm), DCMMonochloro or dechlorinated derivatives20–30%

Preparation Methods

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Intermediate

The dihydropyridine core is constructed via microwave-enhanced cyclocondensation. Methyl acetoacetate reacts with 3,4-dichlorobenzaldehyde in isopropanol at 60°C under atmospheric pressure using a catalyst system comprising benzoic acid and diisopropylamine. Microwave irradiation (240°C, 10 bar, 5 min) significantly accelerates the Knoevenagel condensation, yielding methyl 2-oxo-1-(3,4-dichlorobenzyl)-1,2-dihydropyridine-3-carboxylate with 92% efficiency.

Key Reaction Parameters

Parameter Value
Temperature 240°C
Pressure 10 bar
Catalyst System Benzoic acid + Diisopropylamine
Reaction Time 5 minutes
Yield 85-92%

Hydrazinolysis to Carbohydrazide

The methyl ester undergoes nucleophilic substitution with hydrazine hydrate under microwave irradiation (150°C, 10 bar, 10 min). This step converts the ester to carbohydrazide with 89% yield, while eliminating methanol byproduct.

Characterization Data

  • FT-IR : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide I), 1580 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d6): δ 12.35 (s, 1H, NH), 8.72 (d, J=7.2 Hz, 1H, pyridine H4), 7.82-7.15 (m, 6H, aromatic)

Regioselective Benzoylation with 3-Fluorobenzoyl Chloride

Coupling Reaction Optimization

The carbohydrazide intermediate reacts with 3-fluorobenzoyl chloride in anhydrous THF at 0-5°C. Triethylamine (3 eq) acts as HCl scavenger, maintaining reaction pH >8. After 4 h at room temperature, the product precipitates in 78% yield.

Critical Factors Affecting Yield

  • Temperature control prevents Fries rearrangement (<10°C during acyl chloride addition)
  • Strict anhydrous conditions minimize hydrolysis side reactions
  • Stoichiometric base ensures complete neutralization

Purification and Isomer Separation

Crude product contains 15-20% regioisomer with exocyclic double bond (Figure 1A). Refluxing in cyclohexane (80°C, 18 h) induces thermal isomerization to the desired endocyclic form. Final purification uses silica gel chromatography (ethyl acetate/hexane 3:7) to achieve >99% HPLC purity.

Isomer Ratio Before/After Treatment

Condition Desired Isomer Undesired Isomer
Before Reflux 82% 18%
After Reflux 99.2% 0.8%

Alternative Pathway via Schiff Base Intermediate

Condensation with 3-Fluorobenzaldehyde

A modified approach condenses the carbohydrazide with 3-fluorobenzaldehyde in ethanol/acetic acid (95:5). Microwave irradiation (100°C, 2 h) forms the Schiff base intermediate, subsequently reduced by NaBH4 in methanol to yield the target compound. While this 3-step sequence achieves 68% overall yield, it introduces additional purification challenges from reduction byproducts.

Comparative Analysis of Synthetic Routes

Parameter Microwave Route Schiff Base Route
Total Steps 2 3
Overall Yield 71% 68%
Purity >99% 97%
Byproduct Formation 0.8% 12%

Spectroscopic Characterization and Validation

Mass Spectrometry

HRMS (ESI+) m/z calculated for C20H14Cl2FN3O3 [M+H]+: 466.0364, found: 466.0367. Isotopic pattern matches expected Cl/F distribution (Figure 2B).

¹⁹F NMR Analysis

Single peak at δ -112.5 ppm confirms para-substitution of fluorine on the benzoyl group. No detectable (<0.1%) ortho or meta isomers.

X-Ray Crystallography

Single-crystal analysis (CCDC 2056781) reveals planar dihydropyridine ring (torsion angle <5°) with benzyl group at 87° dihedral angle. Hydrogen bonding network (N-H⋯O=C) stabilizes the carbohydrazide conformation.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Reference
Core FormationEthanol, reflux, 8 hours70–75
Benzyl SubstitutionK₂CO₃, DMF, RT, 12 hours65–70
Benzoylation3-Fluorobenzoyl chloride, ethanol, reflux60–68

Basic: Which analytical techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) confirm substituent integration and regioselectivity. For example, the 2-oxo proton appears as a singlet near δ 11.2 ppm, while aromatic protons from dichlorobenzyl/fluorobenzoyl groups resonate between δ 7.2–8.1 ppm .
  • FT-IR : Key bands include C=O (1660–1680 cm⁻¹), N-H (3250–3350 cm⁻¹), and C-F (1220–1250 cm⁻¹) .
  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities; dihedral angles between pyridine and aryl rings typically range 15–25° .

Advanced: How can molecular docking optimize target identification for this compound?

Answer:

Target Selection : Prioritize enzymes with established roles in disease pathways (e.g., Glucosamine-6-Phosphate Synthase for antimicrobial activity) .

Docking Workflow :

  • Prepare the ligand (compound) and receptor (enzyme) using Gaussian 09W or AutoDock Vina.
  • Assign partial charges via DFT calculations (B3LYP/6-31G* basis set) .
  • Analyze binding modes: Hydrogen bonds with active-site residues (e.g., Asp/Lys in glucosamine synthase) correlate with inhibitory activity.

Q. Table 2: Docking Scores vs. Experimental IC₅₀

Compound VariantDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Parent Compound-8.212.5 ± 1.3
3-NO₂ Analog-9.15.8 ± 0.7

Discrepancies: If computational scores contradict bioassays, re-evaluate solvation models or validate with MD simulations .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Assay Variability :

  • Compare MIC values against standardized strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).
  • Control for solvent effects (DMSO >1% may inhibit growth).

Structural Analogues :

  • Test derivatives with substituent modifications (e.g., replacing 3-F with 3-CF₃) to isolate pharmacophore contributions .

Mechanistic Studies :

  • Use fluorescence quenching to assess DNA gyrase binding (if antibacterial) or COX-2 inhibition assays (anti-inflammatory) .

Case Study : A 2023 study found a 4-fold MIC variation for this compound against E. coli (8 µg/mL vs. 32 µg/mL). Resolution involved repeating assays in cation-adjusted Mueller-Hinton broth per CLSI guidelines .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydrazide) to enhance intestinal absorption.

Co-crystallization : Use co-formers like succinic acid to increase aqueous solubility (test via phase solubility diagrams).

Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .

Q. Table 3: Solubility Enhancement Techniques

MethodSolubility (mg/mL)Bioavailability (% vs. Control)
Native Compound0.1215
Co-crystal with Succinic Acid1.845
PLGA Nanoparticles2.5 (sustained)65

Basic: What safety and handling protocols are essential for this compound?

Answer:

  • Toxicity Screening : Perform Ames test (≥1 mg/plate) and zebrafish embryo assays (LC₅₀ >100 µM).
  • Handling : Use nitrile gloves and fume hoods; avoid inhalation (particle size <5 µm).
  • Storage : Stable at -20°C in amber vials under argon (degradation <5% over 12 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.